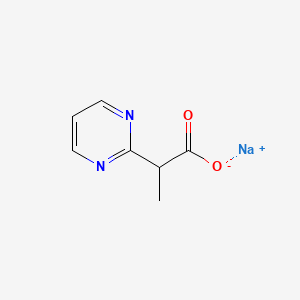

Sodium 2-(pyrimidin-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2-(pyrimidin-2-yl)propanoate is a chemical compound with the CAS Number: 1820641-48-2 . It has a molecular weight of 174.13 and its IUPAC name is sodium 2-(pyrimidin-2-yl)propanoate . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for Sodium 2-(pyrimidin-2-yl)propanoate is 1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Sodium 2-(pyrimidin-2-yl)propanoate is a powder . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Ligand Properties

A comprehensive review highlighted the intricate chemistry and properties of pyridine and benzimidazole compounds, which are structurally related to Sodium 2-(pyrimidin-2-yl)propanoate. This review discussed the synthesis, properties, and complexation behavior of these compounds, noting their significant spectroscopic, structural, magnetic, and electrochemical activities. Such properties suggest potential applications in materials science, catalysis, and as precursors for more complex coordination compounds (Boča, Jameson, & Linert, 2011).

Electrochemical Applications and Energy Storage

Research on room-temperature sodium-ion batteries has underscored the importance of sodium-based compounds, including Sodium 2-(pyrimidin-2-yl)propanoate, in developing efficient, cost-effective energy storage solutions. The exploration of various electrode materials and electrolytes for sodium-ion batteries reveals the potential of sodium compounds in enhancing the performance and sustainability of energy storage systems (Pan, Hu, & Chen, 2013).

Catalysis and Synthetic Chemistry

The synthesis and application of pyranopyrimidine scaffolds, which are chemically related to Sodium 2-(pyrimidin-2-yl)propanoate, have been extensively reviewed. These scaffolds have demonstrated wide applicability in medicinal and pharmaceutical industries, showcasing the role of hybrid catalysts in the development of complex molecules. This indicates the potential of Sodium 2-(pyrimidin-2-yl)propanoate in facilitating the synthesis of bioactive compounds and advancing organic synthesis methodologies (Parmar, Vala, & Patel, 2023).

Environmental Remediation

A review on percarbonate-based advanced oxidation processes for water remediation discusses the utility of sodium-based compounds, including Sodium 2-(pyrimidin-2-yl)propanoate, in degrading organic pollutants. The unique oxidative capacity and eco-friendly nature of sodium percarbonate, as well as its potential for use in advanced oxidation processes, highlight the environmental applications of sodium compounds in water and soil remediation (Liu et al., 2021).

Anticancer Research

The anticancer potential of pyrimidine-based compounds, structurally similar to Sodium 2-(pyrimidin-2-yl)propanoate, has been extensively documented. These compounds exhibit a broad range of activities against various cancer cell lines, indicating the significant potential of sodium pyrimidin-2-ylpropanoate derivatives in oncology and medicinal chemistry research (Kaur et al., 2014).

Wirkmechanismus

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-pyrimidin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMGMXCVFCYKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(pyrimidin-2-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)

![N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2798244.png)

![2-(1-Methylpyrazol-4-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-5-carboxamide](/img/structure/B2798248.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2798253.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2798255.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)